molecular formula C8H5F2N B1294410 2,6-Difluorophenylacetonitrile CAS No. 654-01-3

2,6-Difluorophenylacetonitrile

Cat. No.: B1294410
CAS No.: 654-01-3
M. Wt: 153.13 g/mol
InChI Key: GVAYBGQTAADLJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Difluorophenylacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield . The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluorophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 2,6-Difluorobenzoic acid

    Reduction: 2,6-Difluorophenylethylamine

Properties

IUPAC Name

2-(2,6-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAYBGQTAADLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215708
Record name (2,6-Difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654-01-3
Record name 2,6-Difluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Difluorophenyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,6-Difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-difluorophenyl)acetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,6-Difluorophenylacetonitrile in synthesizing MC-1220 and its analogs as described in the research?

A1: this compound serves as a crucial starting material in the synthesis of both MC-1220 and its novel analogs. The research outlines a synthetic pathway where it reacts with various pyrimidine derivatives (like 4,6-dichloro-N,N-5-trimethylpyrimidin-2-amine) under basic conditions. [, ] This reaction forms the core structure of these potential HIV-1 reverse transcriptase inhibitors. Further modifications, such as methylation, hydrolysis, and the introduction of various substituents, are then carried out to optimize the anti-HIV activity of the resulting compounds. [, ]

Q2: How does the structure of compounds derived from this compound relate to their anti-HIV-1 activity?

A2: The research highlights the impact of structural modifications on the anti-HIV-1 activity of compounds derived from this compound. One study discovered that substituting a methyl group with a fluorine atom in a specific analog resulted in comparable activity to MC-1220. [] This finding underscores the importance of the 2,6-difluorophenyl moiety for activity and suggests that even minor structural changes can significantly impact the compound's efficacy against HIV-1. Further research exploring structure-activity relationships is crucial to optimize the development of more potent and selective HIV-1 reverse transcriptase inhibitors based on this scaffold.

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